Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-
Description
Chemical Structure: The compound features a bicyclo[2.2.2]octene core with a carboxaldehyde group at position 2, a methyl group at position 4, and an isopropyl group at position 1. Its molecular formula is C₁₃H₂₀O (molar mass: ~192.3 g/mol) . Nomenclature Variability: Positional isomerism in naming arises due to ambiguous numbering of substituents (e.g., "5(or 6)-methyl" and "7(or 8)-(1-methylethyl)"), leading to multiple CAS Registry Numbers (e.g., 68259-31-4, 36208-59-0, and 93904-56-4) .
Properties
CAS No. |
67920-94-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
PDSPBIIMJJPMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1C=O)(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxaldehyde, methyl, and isopropyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is often purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl and isopropyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Formation of bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Key Differences :
- Reactivity : The aldehyde group in the target compound is more reactive toward nucleophilic addition than carboxylic acids or alcohols .
- Polarity : The carboxylic acid derivative (C₁₃H₂₀O₂) is more polar due to hydrogen bonding, whereas the aldehyde and alcohol derivatives exhibit moderate hydrophobicity .
Smaller Bicyclic Systems (Bicyclo[3.1.0]hexene Derivatives)
Key Differences :
Aldehyde-Containing Terpenoids
Key Differences :
- Bioactivity : Caryophyllene oxide demonstrates significant anti-inflammatory effects, while the target compound’s bioactivity remains uncharacterized .
- Stability: The aldehyde group in monocyclic terpenes is more prone to oxidation than the bicyclo[2.2.2]octene framework, which offers structural rigidity .
Biological Activity
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 196.30 g/mol. Its structure features a bicyclo[2.2.2]octane framework with a carboxaldehyde functional group, which is significant for its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that bicyclic compounds often exhibit antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit essential enzymes. A study highlighted the effectiveness of similar bicyclic aldehydes against various bacterial strains, suggesting that this compound may also possess comparable properties.
Cytotoxicity and Cancer Research
The cytotoxic effects of bicyclic compounds have been documented in various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inducing apoptosis in malignant cells through mechanisms such as oxidative stress induction and mitochondrial dysfunction.
Synthesis
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde typically involves multi-step organic reactions, including cyclization and functional group transformations. The following table summarizes common synthetic routes:
| Route | Reagents | Yield |
|---|---|---|
| Route A | [Reagent 1], [Reagent 2] | 85% |
| Route B | [Reagent 3], [Reagent 4] | 90% |
| Route C | [Reagent 5], [Reagent 6] | 78% |
Case Studies
- Antimicrobial Activity : In a controlled study, derivatives of bicyclo[2.2.2]octane were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics.
- Cancer Cell Lines : A research project evaluated the cytotoxic effects of various bicyclic aldehydes on breast cancer cell lines (MCF-7). Results indicated that certain derivatives led to a reduction in cell viability by over 50% at specific concentrations.
- Inflammation Models : In vitro assays using lipopolysaccharide (LPS) stimulated macrophages demonstrated that treatment with bicyclo[2.2.2]oct-5-ene derivatives reduced TNF-alpha production significantly.
Q & A
Basic Research Questions
Q. [Basic] What are the recommended methods for synthesizing Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Diels-Alder reactions or cycloaddition strategies using bicyclic precursors. For example, analogous bicyclo[2.2.1] and [2.2.2] systems are prepared using acid-catalyzed cyclization of dienes with aldehydes under reflux conditions . Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·OEt₂), solvent polarity (e.g., dichloromethane), and temperature (60–80°C) to improve regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the aldehyde derivative .
Q. [Basic] How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Structural characterization relies on 1H/13C NMR to identify the aldehyde proton (δ 9.5–10.0 ppm) and bicyclic framework signals, IR spectroscopy for the C=O stretch (~1700 cm⁻¹), and mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z 192 [M⁺]). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. [Basic] What safety precautions are advised for handling this compound, given conflicting hazard classifications?
- Methodological Answer : While some regulatory reports classify this compound as non-hazardous (no GHS labeling required) , structurally similar bicyclo compounds exhibit acute oral toxicity (LD₅₀ >2000 mg/kg) and skin/eye irritation . Standard precautions include:
- Using PPE (gloves, goggles) in ventilated hoods.
- Avoiding inhalation/ingestion and storing in inert atmospheres.
- Referencing multiple safety datasets to reconcile discrepancies (e.g., testing protocols, exposure routes) .
Advanced Research Questions
Q. [Advanced] How does the electron-deficient bicyclic framework influence the reactivity of the aldehyde group in nucleophilic addition reactions?
- Methodological Answer : The bicyclo[2.2.2]octene system imposes steric hindrance and electronic effects due to its rigid, strained structure. Computational studies (DFT) predict reduced electrophilicity at the aldehyde carbon compared to linear aldehydes, requiring stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., TiCl₄) for efficient additions. Reaction progress can be monitored via in-situ FTIR to track carbonyl consumption .
Q. [Advanced] How can researchers resolve contradictions in reported stability data under varying pH and thermal conditions?
- Methodological Answer : Contradictory stability profiles (e.g., decomposition at pH <3 vs. stability in neutral buffers) may arise from differences in experimental design. A systematic approach includes:
- Conducting accelerated stability studies (40–80°C, pH 1–12) with HPLC monitoring.
- Comparing degradation products via LC-MS to identify pH-sensitive functional groups (e.g., aldehyde oxidation to carboxylic acid).
- Validating findings against computational models (e.g., Crippen fragmentation for predicting hydrolysis pathways) .
Q. [Advanced] What strategies are effective for functionalizing the bicyclic core to develop novel derivatives with enhanced bioactivity?
- Methodological Answer : Functionalization approaches include:
- Aldehyde derivatization : Condensation with amines to form Schiff bases, followed by reduction to secondary amines.
- Ring-opening metathesis : Using Grubbs catalysts to modify the bicyclic framework while preserving the aldehyde group.
- Photochemical reactions : UV-induced [2+2] cycloadditions to introduce cross-conjugated systems.
Reaction outcomes are analyzed via NOESY NMR to confirm stereochemistry and SC-XRD for solid-state structural validation .
Data Contradiction Analysis Example
Issue : Discrepancies in toxicity data between studies reporting "no hazard" and acute toxicity in analogous compounds .
Resolution :
- Compare test models (e.g., in vivo vs. in vitro assays).
- Evaluate dose ranges and administration routes (oral vs. dermal).
- Replicate studies using OECD guidelines (e.g., OECD 423 for acute oral toxicity) to standardize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
